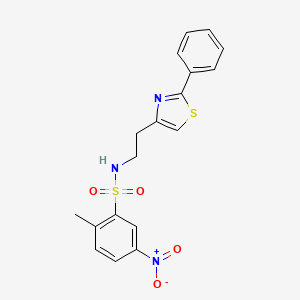

2-methyl-5-nitro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methyl-5-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-13-7-8-16(21(22)23)11-17(13)27(24,25)19-10-9-15-12-26-18(20-15)14-5-3-2-4-6-14/h2-8,11-12,19H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYCEJDLMDTDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-5-nitro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that have investigated the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the sulfonamide group further enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with thiazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess potent antibacterial activity against various bacterial strains. In one study, a series of thiazole derivatives demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as 3.9 μg/mL .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 3.9 |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | E. coli | 5.0 |

| N-(thiazol-2-yl)-benzene sulfonamide | Pseudomonas aeruginosa | 7.5 |

Anticancer Activity

The thiazole moiety has been associated with anticancer properties in various studies. Compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl and thiazole rings can significantly influence the anticancer activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Thiazole derivative X | HeLa | 12 |

| Thiazole derivative Y | A549 | 10 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

- Disruption of Membrane Integrity : Antimicrobial activity may also stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of thiazole derivatives reported that modifications to the thiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In vitro studies on MCF-7 and HeLa cell lines revealed that certain structural modifications increased cytotoxicity, suggesting that optimizing these compounds could lead to more effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonamide-thiazole hybrids, which are often explored for their antimicrobial, anti-inflammatory, or enzyme-inhibitory activities. Below is a detailed comparison based on substituent variations and reported properties:

Table 1: Structural and Functional Comparison

*Calculated molecular weights based on structural formulas.

Key Observations:

In contrast, compound 15d (Table 1) lacks nitro groups but includes hydrazone moieties, which could improve solubility or metal-chelating properties . The ethyl linker in both compounds provides conformational flexibility, but the thiazole substitution (phenyl vs. hydrazono) alters steric and electronic profiles.

Bioactivity Hypotheses :

- While direct pharmacological data for the target compound are unavailable, sulfonamide-thiazole hybrids are frequently associated with carbonic anhydrase inhibition or antimicrobial activity due to their ability to mimic enzyme substrates or disrupt microbial membranes. Compound 15d , with its hydrazone groups, may exhibit stronger hydrogen-bonding interactions with target proteins compared to the nitro-substituted analog .

Synthetic Pathways: Both compounds likely derive from multi-step heterocyclic condensation reactions. For example, the synthesis of 15d involves reacting a hydrazono-thiazole precursor with a sulfonamide intermediate under controlled conditions . Similar methodologies may apply to the target compound.

Methodological Considerations in Structural Analysis

The structural elucidation of such compounds relies heavily on X-ray crystallography and computational tools. For instance:

- SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement and structure solution, enabling precise determination of bond lengths and angles .

- ORTEP-3 and WinGX facilitate graphical representation of crystallographic data, critical for visualizing substituent orientations and intermolecular interactions .

Q & A

Q. How to address contradictions between in vitro activity and computational predictions?

- Root Cause : Check assay conditions (e.g., ionic strength affecting sulfonamide ionization) or protein conformation (flexible vs. rigid docking).

- Resolution : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.